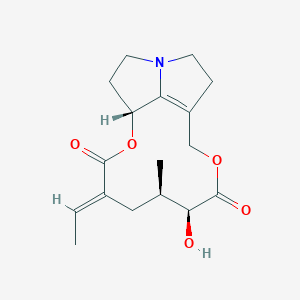
Nilgirine
Vue d'ensemble
Description
Nilgirine is a naturally occurring alkaloid compound with the molecular formula C₁₇H₂₃NO₅ . It is known for its unique chemical structure and potential applications in various fields of scientific research. This compound is primarily found in certain plant species and has been the subject of numerous studies due to its interesting pharmacological properties.
Applications De Recherche Scientifique
Nilgirine has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: this compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nilgirine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure of this compound through a series of condensation reactions.
Functional group modifications:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous flow reactors: Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nilgirine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of this compound may yield oxides or hydroxylated derivatives.
Reduction: Reduction can produce amines or other reduced forms of this compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of this compound.
Mécanisme D'action
The mechanism of action of Nilgirine involves its interaction with specific molecular targets and pathways. This compound is known to:
Bind to receptors: this compound can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Modulate enzyme activity: this compound can modulate the activity of certain enzymes, leading to changes in metabolic pathways.
Affect gene expression: this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparaison Avec Des Composés Similaires
Nilgirine is structurally similar to several other alkaloid compounds, including:
Anacrotine: Anacrotine has a similar core structure but differs in the functional groups attached.
Gynuramine: Gynuramine shares structural similarities with this compound but has different pharmacological properties.
Hastacine: Hastacine is another related compound with a similar molecular framework but distinct biological activities.
Uniqueness of this compound
This compound stands out due to its unique combination of chemical properties and potential applications. Its ability to undergo various chemical reactions and its promising pharmacological effects make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(1R,4E,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-3-11-8-10(2)15(19)17(21)22-9-12-4-6-18-7-5-13(14(12)18)23-16(11)20/h3,10,13,15,19H,4-9H2,1-2H3/b11-3+/t10-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDPLWCMWMJVFE-BZOJOEQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(CCN3CC2)OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@@H](C(=O)OCC2=C3[C@@H](CCN3CC2)OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21009-05-2 | |
| Record name | Nilgirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021009052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


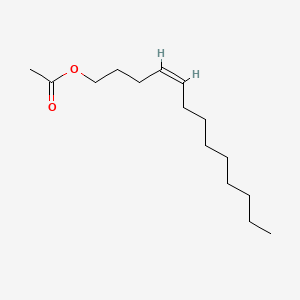
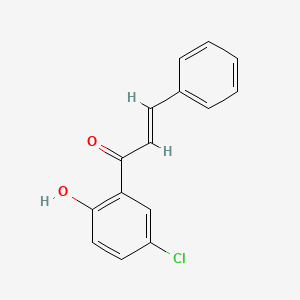
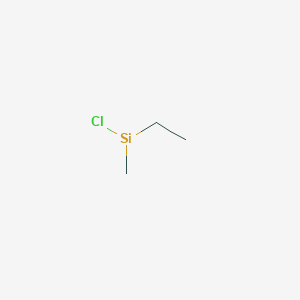
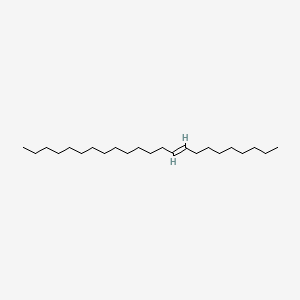
![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1609330.png)
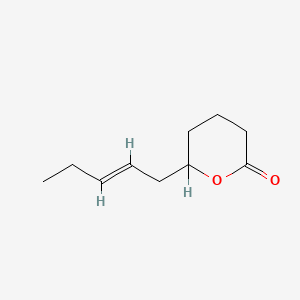
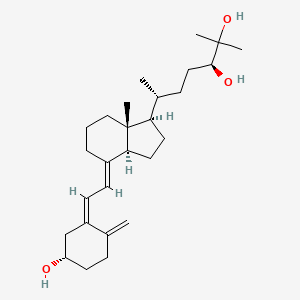

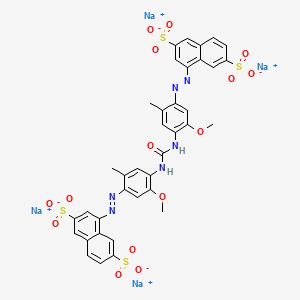
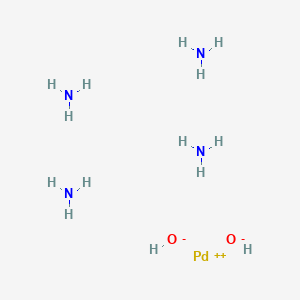
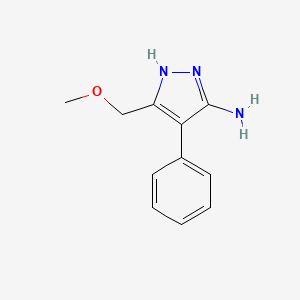
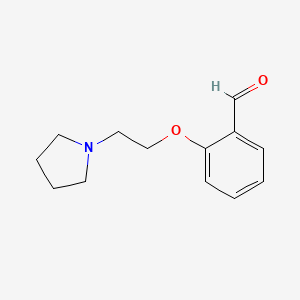

![Benzo[a]pyrene-7,8-d2](/img/structure/B1609342.png)
